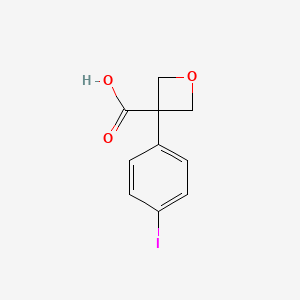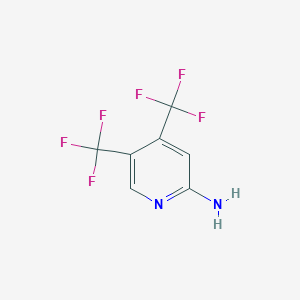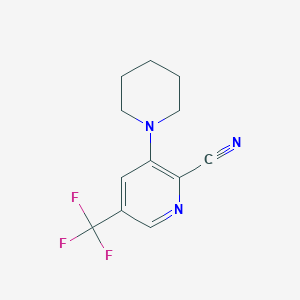
6-Bromo-2-fluoro-3-hydroxyaniline
Descripción general
Descripción
“6-Bromo-2-fluoro-3-hydroxyaniline” is a chemical compound with the molecular formula C6H5BrFNO . It is also known by other synonyms such as “3-Amino-4-bromo-2-fluorophenol” and "Phenol, 3-amino-4-bromo-2-fluoro-" .
Molecular Structure Analysis
The molecular structure of “6-Bromo-2-fluoro-3-hydroxyaniline” can be analyzed using various methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods . These methods can be used to optimize the molecular structure and compute the Molecular Electrostatic Potential (MEP). The time-dependent DFT approach can be used to simulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to achieve the frontier orbital gap .Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Reactions
6-Bromo-2-fluoro-3-hydroxyaniline serves as a building block in the synthesis of complex molecules. It has been involved in studies exploring rearrangement reactions under specific conditions. For example, the rearrangement of halo-substituted dihydro-l-hydroxycarbostyrils in concentrated acids was investigated, highlighting the behavior of bromo and fluoro substituents under these conditions (McCord et al., 1982). This research provides insights into the synthetic versatility of halogenated anilines in producing pharmacologically relevant compounds.
Photolabile Protecting Groups
The compound has also been evaluated as a part of photolabile protecting groups for sensitive functionalities in organic compounds. A study demonstrated the use of 6-Bromo-4-(1,2-dihydroxyethyl)-7-hydroxycoumarin (Bhc-diol) as a photoremovable protecting group for aldehydes and ketones under simulated physiological conditions. This research shows the potential of bromo-fluoro-hydroxyanilines in developing light-sensitive protective groups that can be removed in a controlled manner using light (Lu et al., 2003).
Fluorescent Probes and Imaging
Another intriguing application is in the field of fluorescent probes and cell imaging. Derivatives of 6-Bromo-2-fluoro-3-hydroxyaniline have been synthesized to study their fluorogenic behaviors, including aggregation-induced emission (AIE) properties. These compounds, such as o-Phenylazonaphthol (o-PAN) derivatives, have shown potential in fluorescence imaging of cells, demonstrating the utility of halogenated anilines in developing new tools for biological research and medical diagnostics (Yoon et al., 2019).
Medicinal Chemistry and Drug Development
Furthermore, 6-Bromo-2-fluoro-3-hydroxycoumarin and its analogs have been explored in medicinal chemistry for their biological activities. For instance, derivatives have been investigated for their antimalarial activities, demonstrating the potential of halogenated anilines in the development of new antimalarial drugs. This research underscores the significance of structural modifications, such as halogenation, in enhancing the biological activity of molecular frameworks (Lin et al., 1990).
Propiedades
IUPAC Name |
3-amino-4-bromo-2-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO/c7-3-1-2-4(10)5(8)6(3)9/h1-2,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTDNFUIRXKEKBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)F)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-4-bromo-2-fluoroPhenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Boc-3,4-dihydro-1H-pyrrolo[1,2-A]pyrazine-6-carboxylic acid](/img/structure/B1405011.png)
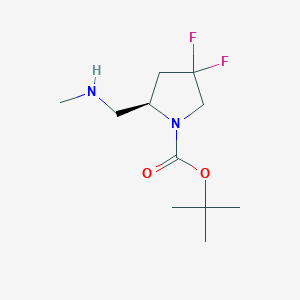
![tert-Butyl 3-oxo-1-oxa-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B1405014.png)
![3-Boc-6-oxa-3-azabicyclo[3.2.1]octane-8-one](/img/structure/B1405016.png)
![Methyl 1H-pyrazolo[3,4-C]pyridine-4-carboxylate](/img/structure/B1405018.png)
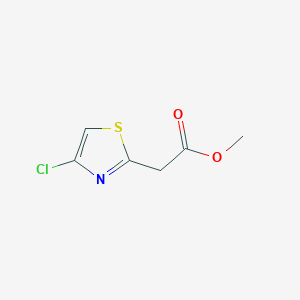
![6-Oxa-3-azabicyclo[3.2.1]octan-8-one hydrochloride](/img/structure/B1405022.png)
